Strychnospermine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

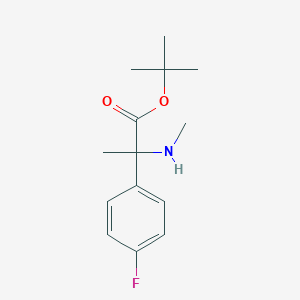

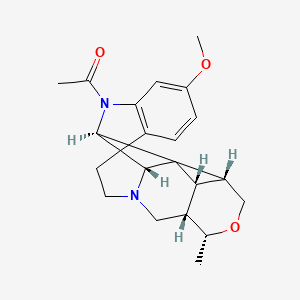

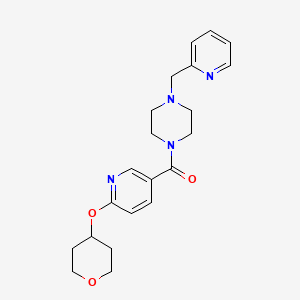

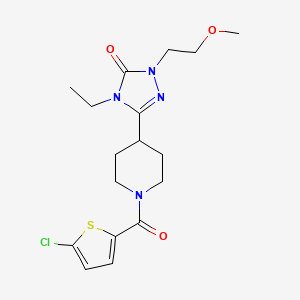

Strychnospermine is an alkaloid isolated from the plant species Strychnos psilosperma. It is structurally related to the well-known alkaloid strychnine. This compound is characterized by its complex molecular structure, which includes a methoxyl group and a methylimino group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Strychnospermine can be synthesized through a series of chemical reactions involving the precursor compounds found in Strychnos psilosperma. The synthesis involves the following steps:

Isolation: The alkaloid is isolated from the leaves of Strychnos psilosperma using solvent extraction methods.

Methylation: Treatment with methyl iodide at room temperature gives a methiodide, indicating the presence of a tertiary nitrogen atom.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Strychnos psilosperma, followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .

Types of Reactions:

Reduction: The compound cannot be hydrogenated in acetic acid solution in the presence of palladium charcoal.

Substitution: Methylation reactions with methyl iodide indicate the presence of a tertiary nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium dichromate in cold concentrated sulfuric acid.

Hydrolysis: Acid or alkali.

Methylation: Methyl iodide at room temperature.

Major Products Formed:

Deacetyl this compound: Formed through hydrolysis with acid or alkali.

Methiodide: Formed through methylation with methyl iodide.

Wissenschaftliche Forschungsanwendungen

Strychnospermin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Struktur und Reaktivität von Alkaloiden verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Strychnospermin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es ist strukturell mit Strychnin verwandt, das als Antagonist von Glycin- und Acetylcholinrezeptoren wirkt . Strychnospermin übt seine Wirkungen wahrscheinlich über ähnliche Wege aus, indem es die Neurotransmission und die Muskelkontraktion beeinflusst .

Ähnliche Verbindungen:

Strychnin: Ein bekanntes Alkaloid mit ähnlicher Struktur und toxikologischem Profil.

Spermostrychnin: Ein weiteres Alkaloid, das aus Strychnos psilosperma isoliert wird, chemisch verwandt mit Strychnospermin.

Eindeutigkeit: Strychnospermin ist durch seine spezifischen Strukturmerkmale, wie z. B. das Vorhandensein einer Methoxygruppe und einer Methyliminogruppe, einzigartig . Diese Merkmale unterscheiden es von anderen verwandten Alkaloiden und tragen zu seinen besonderen chemischen und biologischen Eigenschaften bei .

Wirkmechanismus

The mechanism of action of strychnospermine involves its interaction with specific molecular targets and pathways. It is structurally related to strychnine, which acts as an antagonist of glycine and acetylcholine receptors . This compound likely exerts its effects through similar pathways, affecting neurotransmission and muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Strychnine: A well-known alkaloid with a similar structure and toxicological profile.

Spermostrychnine: Another alkaloid isolated from Strychnos psilosperma, chemically related to strychnospermine.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a methoxyl group and a methylimino group . These features distinguish it from other related alkaloids and contribute to its distinct chemical and biological properties .

Eigenschaften

IUPAC Name |

1-[(12S,13R,16R,17S,18R,20S)-8-methoxy-16-methyl-15-oxa-1,11-diazahexacyclo[15.3.1.04,12.04,20.05,10.013,18]henicosa-5(10),6,8-trien-11-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-12-16-10-23-7-6-22-18-5-4-14(26-3)8-19(18)24(13(2)25)21(22)17(11-27-12)15(16)9-20(22)23/h4-5,8,12,15-17,20-21H,6-7,9-11H2,1-3H3/t12-,15+,16+,17-,20+,21+,22?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBRSZBLMUQBPR-ZYRRMHTPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC45C3CC2C(C4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2CN3CCC45[C@@H]3C[C@@H]2[C@H]([C@@H]4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide](/img/structure/B2980386.png)

![2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2980387.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide](/img/structure/B2980394.png)